molecular formula C15H14Cl2N2O3 B455825 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide CAS No. 438218-58-7

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide

Cat. No.: B455825
CAS No.: 438218-58-7
M. Wt: 341.2g/mol
InChI Key: FERLJSXKGQPYMN-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide is a chemical compound with the molecular formula C15H14Cl2N2O3 and a molecular weight of 341.19 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide typically involves the reaction of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment and techniques to handle the reagents and products safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride
  • 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoate

Uniqueness

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications in research and industry .

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-21-12-6-5-9(15(20)19-18)7-10(12)8-22-13-4-2-3-11(16)14(13)17/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERLJSXKGQPYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)COC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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